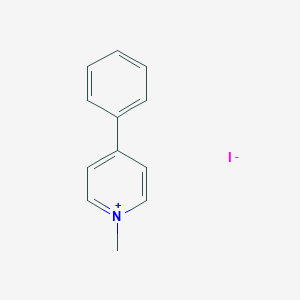

MPP+ iodide

Description

Properties

IUPAC Name |

1-methyl-4-phenylpyridin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N.HI/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-10H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDFRDXIIKROAI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=CC=CC=C2.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40880040 | |

| Record name | 1-Methyl-4-phenylpyridinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36913-39-0 | |

| Record name | Pyridinium, 1-methyl-4-phenyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36913-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-4-phenylpyridinium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036913390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-4-phenylpyridinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 36913-39-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYPERQUAT IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N708D004VE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the MPP+ Iodide Mechanism of Neurodegeneration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying 1-methyl-4-phenylpyridinium (MPP+) induced neurodegeneration, a widely used in vitro and in vivo model for Parkinson's disease research. This document details the core pathways of neurotoxicity, presents quantitative data from key experimental findings, outlines detailed experimental protocols, and provides visual representations of the critical signaling cascades.

Core Mechanism of MPP+ Neurotoxicity

The neurotoxin MPP+, the active metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), selectively targets and destroys dopaminergic neurons, mimicking the pathological hallmarks of Parkinson's disease.[1] The lipophilic nature of MPTP allows it to readily cross the blood-brain barrier, where it is metabolized by monoamine oxidase B (MAO-B) in astrocytes to MPP+.[1] This toxic metabolite is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[1]

Once inside the neuron, MPP+ accumulates in the mitochondria, where it exerts its primary neurotoxic effects by inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[2][3] This inhibition leads to a cascade of detrimental events, including:

-

ATP Depletion: The disruption of the electron transport chain severely impairs ATP synthesis, leading to an energy crisis within the neuron.

-

Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow at Complex I results in the leakage of electrons and the subsequent formation of superoxide radicals and other reactive oxygen species. This surge in ROS overwhelms the cell's antioxidant defenses, leading to oxidative stress.

-

Oxidative Damage: ROS can damage vital cellular components, including lipids, proteins, and DNA, further compromising neuronal function and integrity.

-

Apoptotic Cell Death: The culmination of mitochondrial dysfunction and oxidative stress triggers the intrinsic pathway of apoptosis, leading to programmed cell death of the dopaminergic neuron.

Quantitative Data on MPP+ Induced Neurotoxicity

The following tables summarize key quantitative data from studies investigating the effects of MPP+ on neuronal cells.

Table 1: Dose-Dependent Effects of MPP+ on Cell Viability

| Cell Line | MPP+ Concentration | Exposure Time (hours) | Cell Viability (% of Control) | Reference |

| Differentiated SH-SY5Y | 1 mM | 24 | ~89% | |

| Differentiated SH-SY5Y | 1.5 mM | 24 | ~80% | |

| Differentiated SH-SY5Y | 2 mM | 24 | ~75% | |

| Differentiated SH-SY5Y | 2.5 mM | 24 | ~70% | |

| Differentiated SH-SY5Y | 3 mM | 24 | ~64% | |

| Undifferentiated SH-SY5Y | 125 µM | 24 | ~95% | |

| Undifferentiated SH-SY5Y | 250 µM | 24 | ~90% | |

| Undifferentiated SH-SY5Y | 500 µM | 24 | ~80% | |

| Undifferentiated SH-SY5Y | 1000 µM | 24 | ~60% | |

| Undifferentiated SH-SY5Y | 2000 µM | 24 | ~40% | |

| Differentiated SH-SY5Y | 125 µM | 24 | ~90% | |

| Differentiated SH-SY5Y | 250 µM | 24 | ~85% | |

| Differentiated SH-SY5Y | 500 µM | 24 | ~70% | |

| Differentiated SH-SY5Y | 1000 µM | 24 | ~50% | |

| Differentiated SH-SY5Y | 2000 µM | 24 | ~30% |

Table 2: Time-Course of MPP+-Induced Apoptosis and Biochemical Changes

| Cell Line | MPP+ Concentration | Time Point (hours) | Parameter Measured | Observation | Reference |

| SH-SY5Y | 5 mM | 10 | Reversibility of Apoptosis | Cell death becomes irreversible after this point | |

| SH-SY5Y | 5 mM | 18 | Nuclear Pyknosis | Significant increase in apoptotic nuclei | |

| PC12 | 150 µM | 0-2 | Caspase-9 Activation | Significant activation | |

| PC12 | 150 µM | 2-4 | Caspase-3 Activation | Significant activation | |

| PC12 | 150 µM | 4-6 | Caspase-8 Activation | Significant activation | |

| SH-SY5Y | 500 µM | 48 | DNA Fragmentation | Significant increase | |

| SH-SY5Y | 500 µM | 72 | DNA Fragmentation | Further significant increase | |

| LUHMES | 5 µM | 36 | ATP Levels | Significant decrease | |

| LUHMES | 5 µM | 36 | Glutathione (GSH) Levels | Significant decrease |

Table 3: MPP+ Effects on Mitochondrial Respiration in Differentiated SH-SY5Y Cells (1 mM MPP+ for 24h)

| Respiratory State | Parameter | Change vs. Control | p-value | Reference |

| ROUTINE | Oxygen Flow | -70% | 0.0004 | |

| OXPHOS | Oxygen Flow | -70% | 0.0003 | |

| ETS | Oxygen Flow | -62.7% | < 0.0001 | |

| OXPHOS | Coupling Efficiency | -16.7% | 0.0488 | |

| ETS | Coupling Efficiency | -15% | 0.0426 |

Key Signaling Pathways in MPP+ Induced Neurodegeneration

The apoptotic demise of dopaminergic neurons following MPP+ exposure is orchestrated by a complex interplay of signaling pathways.

The Intrinsic Apoptotic Pathway

The primary mechanism of MPP+-induced cell death is through the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is initiated by intracellular stress, such as the mitochondrial dysfunction and oxidative stress caused by MPP+.

Caption: Intrinsic apoptotic pathway initiated by MPP+.

Studies have shown that MPP+ treatment leads to the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis. Interestingly, some studies suggest the existence of alternative or compensatory apoptotic pathways in dopaminergic neurons involving caspase-2, -8, -6, and -7, which can be activated independently of caspase-9 and -3. Furthermore, Apoptosis Inducing Factor (AIF) can be translocated from the mitochondria to the nucleus to induce caspase-independent DNA fragmentation.

The JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway, a member of the mitogen-activated protein kinase (MAPK) family, is a critical mediator of stress-induced apoptosis.

Caption: JNK signaling in MPP+-induced apoptosis.

The oxidative stress induced by MPP+ is a potent activator of the JNK pathway. Activation of JNK can promote apoptosis through multiple mechanisms. JNK can phosphorylate and activate the transcription factor c-Jun, which in turn promotes the expression of pro-apoptotic genes. Additionally, JNK can directly phosphorylate and modulate the activity of Bcl-2 family proteins, such as phosphorylating and inactivating the anti-apoptotic protein Bcl-2, and activating the pro-apoptotic BH3-only protein Bim. These actions of JNK converge on the mitochondria to promote the intrinsic apoptotic pathway. While some studies show JNK activation in response to MPP+, others have reported a downregulation, suggesting its role may be context-dependent.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study MPP+-induced neurodegeneration.

In Vitro Model of Parkinson's Disease using MPP+ in SH-SY5Y Cells

This protocol describes the induction of neurodegeneration in the human neuroblastoma cell line SH-SY5Y, a common in vitro model for Parkinson's disease.

Caption: Experimental workflow for an in vitro MPP+ model.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Retinoic Acid (for differentiation)

-

MPP+ iodide

-

Multi-well plates (e.g., 96-well, 24-well, 6-well)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

LDH (Lactate Dehydrogenase) cytotoxicity assay kit

-

Caspase activity assay kit (e.g., Caspase-3)

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

-

DCFDA (2',7'-dichlorofluorescin diacetate) or other ROS detection reagent

-

Mitochondrial Complex I activity assay kit

Procedure:

-

Cell Culture: Maintain SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Differentiation (Optional): To induce a more mature neuronal phenotype, differentiate the cells by treating with 10 µM retinoic acid for 5-7 days.

-

Cell Plating: Seed the cells into multi-well plates at a desired density and allow them to adhere overnight.

-

MPP+ Preparation: Prepare a stock solution of this compound in sterile water or PBS. Further dilute the stock solution in cell culture medium to the desired final concentrations.

-

MPP+ Treatment: Remove the existing culture medium and replace it with the medium containing different concentrations of MPP+. Include a vehicle-only control group.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Assessment of Neurotoxicity:

-

Cell Viability:

-

MTT Assay: Add MTT solution to each well and incubate. Then, solubilize the formazan crystals and measure the absorbance.

-

LDH Assay: Collect the culture medium and measure the activity of LDH released from damaged cells.

-

-

Apoptosis:

-

Caspase Activity Assay: Lyse the cells and measure the activity of specific caspases (e.g., caspase-3) using a fluorometric or colorimetric substrate.

-

TUNEL Staining: Fix and permeabilize the cells, then perform TUNEL staining to detect DNA fragmentation.

-

-

ROS Production:

-

DCFDA Staining: Load the cells with DCFDA, which fluoresces upon oxidation by ROS. Measure the fluorescence intensity using a plate reader or fluorescence microscope.

-

-

Mitochondrial Function:

-

Complex I Activity Assay: Isolate mitochondria from the cells and measure the activity of Complex I using a spectrophotometric assay that follows the oxidation of NADH.

-

-

Western Blotting for JNK Phosphorylation

This protocol details the detection of JNK activation by measuring its phosphorylation status.

Materials:

-

Treated and control cell lysates

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-JNK, anti-total-JNK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cells in RIPA buffer with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total JNK to normalize for protein loading.

Conclusion

This compound serves as a robust and reliable tool for modeling the neurodegenerative processes of Parkinson's disease. A thorough understanding of its mechanism of action, from mitochondrial inhibition to the activation of specific cell death pathways, is crucial for researchers and drug development professionals. The quantitative data and detailed protocols provided in this guide offer a solid foundation for designing and interpreting experiments aimed at elucidating the pathophysiology of neurodegeneration and for the screening and development of novel neuroprotective therapies. The visualization of the key signaling pathways provides a clear framework for understanding the complex molecular events that culminate in dopaminergic neuron demise.

References

An In-depth Technical Guide to the Synthesis and Purification of MPP+ Iodide

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 1-methyl-4-phenylpyridinium iodide (MPP+ iodide), a neurotoxin widely utilized in scientific research to model Parkinson's disease. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties and quantitative data for this compound compiled from various sources.

| Property | Value | Reference/Notes |

| Molecular Formula | C₁₂H₁₂IN | [1][2] |

| Molecular Weight | 297.13 g/mol | [1][3] |

| Appearance | White to beige or yellow solid/powder | [4] |

| Melting Point | 166-168 °C | |

| Solubility | Soluble in water (up to 10 mg/mL or 100 mM) | |

| Purity (Commercial) | ≥98% (by HPLC) | |

| Crude Synthesis Yield | Quantitative | This refers to the initial yield before purification. |

| Storage Conditions | Store at -20°C, desiccated and protected from light. | Solutions should be freshly prepared. |

Experimental Protocols

This section details the methodologies for the synthesis and purification of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through the quaternization of 4-phenylpyridine with methyl iodide via an SN2 reaction.

Materials and Reagents:

-

4-Phenylpyridine

-

Methyl iodide

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert gas supply (e.g., Nitrogen or Argon)

-

Standard glassware for reaction setup

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-phenylpyridine.

-

Dissolve the 4-phenylpyridine in hot anhydrous acetonitrile.

-

Under an inert atmosphere, add a molar equivalent of methyl iodide to the solution.

-

Heat the reaction mixture to reflux and maintain for 24 hours with continuous stirring.

-

After 24 hours, the reaction should be complete, yielding a precipitate of crude this compound.

Purification of this compound

The crude this compound is purified by recrystallization to remove unreacted starting materials and any side products.

Materials and Reagents:

-

Crude this compound

-

Recrystallization solvent (e.g., a mixture of methanol and diethyl ether, or water)

-

Erlenmeyer flasks

-

Heating plate

-

Ice bath

-

Büchner funnel and flask

-

Vacuum source

-

Filter paper

Procedure:

-

Transfer the crude this compound precipitate to an Erlenmeyer flask.

-

Add a minimal amount of a suitable hot solvent (e.g., methanol or water) to dissolve the solid completely.

-

Once dissolved, allow the solution to cool slowly to room temperature.

-

To induce further precipitation, a less polar solvent in which this compound is insoluble (e.g., diethyl ether) can be slowly added until the solution becomes cloudy.

-

Cool the flask in an ice bath to maximize the precipitation of the purified this compound crystals.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

-

Dry the purified this compound crystals under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product (typically ≥98%).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure. The 13C NMR spectrum should show a characteristic signal for the methyl group at approximately 49.8 ppm.

-

Melting Point Analysis: To compare with the literature value (166-168 °C).

Visualizations

The following diagrams illustrate the synthesis and purification workflows for this compound.

Caption: Workflow for the synthesis of this compound.

References

Technical Guide: Solubility and Applications of MPP+ Iodide in Neurotoxicity Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-methyl-4-phenylpyridinium (MPP+) iodide in water and dimethyl sulfoxide (DMSO), along with detailed experimental protocols for its use in research. Furthermore, it elucidates the core signaling pathways implicated in MPP+-induced neurotoxicity, a widely used in vitro and in vivo model for Parkinson's disease research.

Quantitative Solubility Data

The solubility of MPP+ iodide can vary between suppliers and batches. The following table summarizes the reported solubility data in water and DMSO from various commercial sources. It is always recommended to perform a small-scale solubility test with a new batch of the compound.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source / Notes |

| Water | 100 | ~336.5 | Sonication may be required for complete dissolution. |

| >50 | >168.2 | Results in a clear, yellow to brown solution. | |

| 10 | ~33.7 | Yields a clear solution. | |

| 150 | ~504.8 | - | |

| 100 | 100 | - | |

| DMSO | 135 | ~454.4 | Sonication may be required. |

| 72 | ~242.3 | Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility. | |

| ≥20 | ≥67.3 | - | |

| 2 | ~6.7 | Results in a clear solution. | |

| 30 | ~100.9 | - |

Note: The molecular weight of this compound is 297.13 g/mol . Molar concentration is calculated based on this value.

Experimental Protocols for Dissolution of this compound

Accurate and consistent preparation of this compound solutions is critical for reproducible experimental outcomes. Below are detailed protocols for dissolving this compound in water and DMSO for common research applications.

Preparation of Aqueous Stock Solutions (for cell culture)

Aqueous solutions of this compound are suitable for direct application to cell cultures.

Materials:

-

This compound powder

-

Sterile, high-purity water (e.g., cell culture grade, Milli-Q)

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Vortex mixer

-

Water bath sonicator

-

Sterile syringe filters (0.22 µm)

Protocol:

-

Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of this compound powder and transfer it to a sterile conical tube.

-

Solvent Addition: Add the calculated volume of sterile water to the tube to achieve the desired stock concentration (e.g., 100 mM).

-

Dissolution:

-

Tightly cap the tube and vortex vigorously for 1-2 minutes.

-

If the powder is not fully dissolved, place the tube in a water bath sonicator. Sonicate in short bursts (e.g., 5-10 minutes), allowing the solution to cool between bursts to prevent degradation.

-

Gentle warming in a 37°C water bath can also aid dissolution.

-

-

Sterilization: Once the this compound is completely dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. This compound is photosensitive, so protect the aliquots from light by wrapping the tubes in aluminum foil or using amber tubes. Store the aliquots at -20°C. For long-term storage, -80°C is recommended. It is advisable to use freshly prepared solutions for optimal results.[1]

Preparation of DMSO Stock Solutions

DMSO is often used as a solvent for preparing highly concentrated stock solutions.

Materials:

-

This compound powder

-

Anhydrous, sterile-filtered DMSO

-

Sterile conical tubes

-

Vortex mixer

Protocol:

-

Weighing: In a chemical fume hood, weigh the desired amount of this compound powder and transfer it to a sterile conical tube.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100-400 mM). It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed water can significantly decrease the solubility of many compounds.

-

Dissolution:

-

Cap the tube tightly and vortex until the compound is fully dissolved.

-

As with aqueous solutions, sonication can be used to facilitate dissolution if necessary.

-

-

Aliquoting and Storage: Aliquot the DMSO stock solution into single-use volumes in appropriate tubes and store protected from light at -20°C or -80°C.

Important Consideration for Cell Culture: When preparing working solutions for cell culture from a DMSO stock, ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%, and ideally 0.1% or lower. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Visualized Experimental Workflow and Signaling Pathways

General Workflow for this compound Solution Preparation

The following diagram illustrates a typical workflow for preparing this compound solutions for use in cell culture-based neurotoxicity assays.

Signaling Pathway of this compound-Induced Neurotoxicity

This compound induces selective neurotoxicity in dopaminergic neurons primarily through the inhibition of Complex I of the mitochondrial electron transport chain. This initial insult triggers a cascade of downstream events leading to oxidative stress, energy failure, and ultimately, apoptotic cell death.

Pathway Description:

-

Uptake: MPP+ is selectively taken up into dopaminergic neurons via the dopamine transporter (DAT).

-

Mitochondrial Inhibition: Once inside the neuron, MPP+ accumulates in the mitochondria and potently inhibits Complex I of the electron transport chain.

-

Consequences of Inhibition: This inhibition leads to two major consequences: a drastic reduction in ATP synthesis, leading to an energy crisis, and an increase in the production of reactive oxygen species (ROS), causing severe oxidative stress.

-

Apoptotic Cascade: The combination of energy depletion and oxidative stress leads to the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytosol. This initiates a cascade of downstream signaling events, including the activation of stress kinases like JNK and the alteration of the Bax/Bcl-2 protein ratio, which culminates in the activation of caspases and the execution of apoptosis.

References

A Technical Guide to the Long-Term Stability of MPP+ Iodide Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the long-term stability of 1-methyl-4-phenylpyridinium (MPP+) iodide solutions, a critical neurotoxin used in Parkinson's disease research. Understanding the stability profile of MPP+ iodide is paramount for ensuring the reproducibility and accuracy of experimental results. This document outlines recommended storage conditions, presents available quantitative stability data, details experimental protocols for stability assessment, and illustrates the key signaling pathways affected by MPP+.

Executive Summary

This compound, the active metabolite of the neurotoxin MPTP, is susceptible to degradation under certain conditions, potentially impacting its neurotoxic potency. This guide synthesizes available data to provide clear recommendations for its storage and handling. In its solid form, this compound is highly stable when stored protected from light at -20°C. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO) or aqueous buffers, maintain stability for extended periods when stored at -80°C. Light exposure and repeated freeze-thaw cycles are key factors that can compromise the integrity of the compound. For rigorous quantitative analysis, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard.

Quantitative Stability Data

The stability of this compound is dependent on its physical state (solid vs. solution), storage temperature, solvent, and exposure to light. The following tables summarize the available quantitative and qualitative stability data from manufacturer datasheets and peer-reviewed literature.

Table 1: Stability of Solid this compound

| Storage Condition | Duration | Stability | Source(s) |

| -20°C, in the dark | > 3 years | Highly Stable | [1][2][3] |

Table 2: Stability of this compound Solutions

| Solvent | Concentration | Storage Condition | Duration | Observed Degradation | Source(s) |

| Not Specified | 4.2 mM | 37°C, in the dark | 28 days | No degradation observed via HPLC | [4][5] |

| DMSO / Water | Stock Solution | -80°C | 6 months - 1 year | Stable; considered long-term storage | |

| DMSO / Water | Stock Solution | -20°C | 1 month | Stable for short-term storage | |

| DMSO / Water | Stock Solution | 4°C | > 1 week | Stable for very short-term storage | |

| Water | 10 M (Stock) | -20°C | Not specified | Suspected degradation due to loss of toxicity | |

| DMSO | General Compound Library | Room Temperature | 1 year | ~48% compound loss (not specific to MPP+) |

Key Recommendations:

-

Solid Form: Store solid this compound at -20°C, protected from light. It is stable for over three years under these conditions.

-

Long-Term Solution Storage: For long-term storage, prepare aliquots of stock solutions (in DMSO or a suitable aqueous buffer) and store them at -80°C for up to one year. This minimizes the impact of repeated freeze-thaw cycles.

-

Short-Term Solution Storage: For immediate or frequent use, solutions may be stored at 4°C for up to a week.

-

Photosensitivity: this compound is photosensitive. All solutions should be protected from light during storage and handling to prevent photodegradation.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound solutions for critical experiments, particularly for long-term studies, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

Protocol: Development of a Stability-Indicating HPLC Method

This protocol describes a general procedure for developing a stability-indicating HPLC method for this compound, based on established principles of forced degradation.

Objective: To develop a quantitative HPLC method capable of separating intact this compound from its potential degradation products, thus providing an accurate measure of its concentration over time.

Phase 1: Forced Degradation (Stress Testing)

The goal of forced degradation is to intentionally degrade this compound under various stress conditions to generate its likely degradation products.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a relevant solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

-

Acid and Base Hydrolysis:

-

To separate aliquots of the stock solution, add 0.1 N HCl and 0.1 N NaOH, respectively.

-

Incubate samples at 60°C for 24-48 hours.

-

At timed intervals (e.g., 0, 4, 8, 24, 48h), withdraw samples, neutralize them (base for the acid sample, acid for the base sample), and dilute with mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add 3% hydrogen peroxide (H₂O₂).

-

Incubate the sample at room temperature, protected from light, for 24-48 hours.

-

At timed intervals, withdraw samples and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Incubate an aliquot of the stock solution at an elevated temperature (e.g., 80°C) in the dark.

-

At timed intervals, withdraw samples and dilute for HPLC analysis.

-

-

Photodegradation:

-

Expose an aliquot of the stock solution to a light source compliant with ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

-

Simultaneously, keep a control sample protected from light.

-

At timed intervals, withdraw samples from both exposed and control solutions and dilute for HPLC analysis.

-

Phase 2: HPLC Method Development

-

Instrumentation: A standard HPLC system with a UV detector (or preferably a photodiode array [PDA] detector for peak purity analysis) is required.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

-

Mobile Phase:

-

A gradient elution is typically necessary to separate the polar MPP+ cation from less polar degradation products.

-

Mobile Phase A: An aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid).

-

Mobile Phase B: Acetonitrile or methanol.

-

-

Chromatographic Conditions (Example):

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: Scan for the λmax of MPP+ (approx. 240-290 nm) and use this for quantification. A PDA detector will be invaluable.

-

Gradient Program: Start with a low percentage of Mobile Phase B (e.g., 5%), and linearly increase to a high percentage (e.g., 95%) over 20-30 minutes to elute all components.

-

-

Method Optimization: Analyze the stressed samples. The primary goal is to achieve baseline resolution (>1.5) between the MPP+ peak and all degradation product peaks. Adjust mobile phase pH, gradient slope, and organic solvent type as needed to optimize separation.

-

Validation: Once optimized, the method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limit of quantitation (LOQ).

Visualization of MPP+ Signaling Pathways

MPP+ exerts its neurotoxic effects through a well-defined mechanism involving uptake into dopaminergic neurons and subsequent mitochondrial dysfunction. Chronic exposure can also trigger additional stress-related pathways.

Core Neurotoxicity Pathway of MPP+

The primary mechanism of MPP+-induced cell death involves its accumulation in mitochondria and the inhibition of Complex I of the electron transport chain.

Caption: The metabolic activation of MPTP and the subsequent neurotoxic cascade initiated by MPP+.

Chronic MPP+-Induced PINK1 Degradation Pathway

Recent studies have shown that chronic, low-dose exposure to MPP+ can lead to the degradation of PINK1, a key protein in mitochondrial quality control, thereby linking environmental toxin models to genetic forms of Parkinson's disease.

Caption: Chronic MPP+ exposure upregulates BAG6, leading to accelerated PINK1 degradation.

Conclusion

The stability of this compound solutions is a critical parameter that must be controlled to ensure the validity of research in the field of neurodegenerative disease. While generally stable under recommended storage conditions, factors such as temperature, light exposure, and freeze-thaw cycles can lead to degradation. This guide provides a framework for best practices in the storage and handling of this compound and outlines the necessary experimental procedures for researchers who require rigorous validation of their working solutions. By adhering to these guidelines, the scientific community can enhance the consistency and reliability of data generated using this important neurotoxin.

References

- 1. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. ≥98% (HPLC), ERα antagonist, powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. ≥98% (HPLC), ERα antagonist, powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to MPP+ Iodide-Induced Oxidative Stress

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of the neurotoxin MPTP, is a potent inducer of oxidative stress, primarily in dopaminergic neurons. Its mechanism of action serves as a cornerstone for in vitro and in vivo models of Parkinson's disease. This guide delineates the core molecular mechanisms by which MPP+ instigates cellular oxidative damage. The process is initiated by the selective uptake of MPP+ into dopaminergic neurons and its subsequent accumulation in mitochondria, leading to the inhibition of Complex I of the electron transport chain. This primary mitochondrial insult triggers a cascade of events, including a two-wave generation of reactive oxygen species (ROS), involvement of reactive nitrogen species (RNS), depletion of endogenous antioxidant systems, and subsequent damage to lipids, proteins, and DNA, culminating in apoptotic cell death. This document provides a detailed examination of these pathways, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and therapeutic development.

Core Mechanism: Mitochondrial Complex I Inhibition

The journey of MPP+-induced toxicity begins with its transport and accumulation. MPP+, a charged molecule, is selectively taken up into dopaminergic neurons by the dopamine transporter (DAT).[1][2][3][4][5] Once inside the cytosol, it is actively sequestered by mitochondria, driven by the mitochondrial membrane potential.

Within the mitochondria, MPP+ directly binds to and inhibits NADH-ubiquinone oxidoreductase, also known as Complex I of the electron transport system (ETS). This inhibition is a critical initiating event, leading to two immediate consequences:

-

ATP Depletion: The disruption of the electron flow severely impairs oxidative phosphorylation, resulting in a significant drop in cellular ATP levels.

-

Electron Leak and ROS Production: The blockage at Complex I causes electrons to "leak" from the ETS, where they prematurely react with molecular oxygen to form superoxide radicals (O₂•−). This marks the beginning of the oxidative stress cascade.

The Two-Wave Cascade of Reactive Oxygen Species (ROS) Generation

MPP+-induced ROS production is not a single, continuous event but occurs in a distinct two-wave cascade, involving both mitochondrial and extra-mitochondrial sources.

First Wave: Mitochondrial ROS

The initial burst of ROS originates directly from the dysfunctional mitochondria due to Complex I inhibition. This first wave, primarily consisting of superoxide, is detected within hours of MPP+ exposure. The superoxide radical is then rapidly dismutated, either spontaneously or by superoxide dismutase (SOD), into the more stable hydrogen peroxide (H₂O₂).

Second Wave: NADPH Oxidase (NOX) Activation

The initial mitochondrial ROS acts as a signaling event, triggering a second, more sustained wave of ROS production from an extra-mitochondrial source: the NADPH oxidase (NOX) enzyme complex. This second wave further elevates intracellular H₂O₂ levels at later time points (e.g., up to 24 hours). Studies have shown that dopaminergic neurons express key subunits of the NOX complex, such as gp91phox (Nox2) and p67phox. MPP+ treatment has been shown to increase the expression of Nox2. Inhibition of NOX with pharmacological inhibitors like apocynin or AEBSF significantly attenuates the total ROS production and subsequent cell death, confirming the critical role of this second wave in the overall toxicity.

Caption: Core signaling pathway of MPP+-induced neurotoxicity.

Involvement of Reactive Nitrogen Species (RNS)

Oxidative stress induced by MPP+ is not limited to ROS. The nitric oxide (NO) pathway also plays a significant role. Studies have shown that MPP+ treatment increases the formation of hydroxyl radicals (•OH), a highly reactive and damaging species, and this process is dependent on the presence of NO. The inhibition of nitric oxide synthase (NOS), the enzyme responsible for NO production, attenuates the MPP+-induced formation of these hydroxyl radicals.

The proposed mechanism involves the reaction of superoxide (O₂•−), generated from both mitochondria and NOX, with NO to form peroxynitrite (ONOO−). Peroxynitrite is a potent oxidant that can cause nitration of tyrosine residues on proteins and can decompose to form hydroxyl radicals, thereby exacerbating the oxidative damage. Both neuronal NOS (nNOS) and inducible NOS (iNOS) have been implicated in the neurotoxic process of MPTP/MPP+.

Compromise of Cellular Antioxidant Defenses

A key feature of MPP+-induced oxidative stress is the simultaneous downregulation of the cell's endogenous antioxidant defense systems. Treatment of neuronal cells with MPP+ leads to a significant decrease in the activity of primary antioxidant enzymes, including:

-

Superoxide Dismutase (SOD): The enzyme that converts superoxide to hydrogen peroxide.

-

Catalase (CAT): The enzyme that decomposes hydrogen peroxide into water and oxygen.

-

Glutathione Peroxidase (GSH-Px): An enzyme that reduces hydrogen peroxide and lipid hydroperoxides.

This enzymatic inhibition cripples the cell's ability to neutralize the excessive ROS being produced, creating a vicious cycle of accumulating oxidative damage.

Downstream Pathological Consequences

The overwhelming oxidative and nitrative stress caused by MPP+ leads to widespread damage to critical cellular components.

-

Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cellular membranes, initiating a chain reaction known as lipid peroxidation. This process compromises membrane integrity, leading to mitochondrial swelling and dysfunction.

-

DNA Damage: ROS and RNS can directly damage DNA, causing single- and double-strand breaks and base modifications. This DNA damage can trigger apoptotic pathways if not repaired.

-

Apoptosis: The culmination of mitochondrial dysfunction, energy crisis, oxidative damage, and activation of stress signaling pathways (like JNK MAP kinases) is the initiation of programmed cell death, or apoptosis. Key apoptotic events include the activation of caspases (e.g., caspase-3) and DNA fragmentation.

Caption: Logical relationship between MPP+ and neuronal death.

Quantitative Analysis of MPP+-Induced Oxidative Stress

The following tables summarize quantitative data from various studies, illustrating the dose- and time-dependent effects of MPP+ on markers of oxidative stress and cell viability.

Table 1: Effect of MPP+ on Reactive Oxygen Species (ROS) Production

| Cell Line | MPP+ Concentration | Treatment Time | Effect on ROS | Citation |

|---|---|---|---|---|

| N27 Dopaminergic Cells | 0 - 1000 µM | 18 hours | Dose-dependent increase (up to ~20-fold) | |

| N27 Dopaminergic Cells | 300 µM | 3 - 24 hours | Time-dependent increase | |

| SH-SY5Y Cells | 0.5 mM | Not Specified | Significant increase in ROS formation | |

| SH-SY5Y & CGNs | Not Specified | Not Specified | 2-3 fold increase in intracellular oxidative stress |

| SN4741 Cells | 200 µM + Corticosterone | 2.5 hours | ~60% increase in mitochondrial ROS | |

Table 2: Effect of MPP+ on Antioxidant Enzyme Activity

| Cell Line | MPP+ Concentration | Enzyme | Effect on Activity | Citation |

|---|---|---|---|---|

| SH-SY5Y Cells | 0.5 mM | SOD | Significant decrease | |

| SH-SY5Y Cells | 0.5 mM | Catalase | Significant decrease | |

| SH-SY5Y Cells | 0.5 mM | GSH-Px | Significant decrease | |

| SH-SY5Y Cells | 1 mM | SOD | Decrease to ~50% of control | |

| SH-SY5Y Cells | 1 mM | Catalase | Decrease to ~37% of control |

| SN4741 Cells | 200 µM + Corticosterone | GPX | ~29% decrease vs control | |

Table 3: Modulation of MPP+-Induced Effects by Inhibitors

| Cell Line | MPP+ Treatment | Inhibitor | Effect | Citation |

|---|---|---|---|---|

| N27 Dopaminergic Cells | 300 µM (18h) | Apocynin (10 µM) | ~40% attenuation of ROS increase | |

| N27 Dopaminergic Cells | 300 µM (18h) | Rotenone | ~50% suppression of H₂O₂ production | |

| N27 Dopaminergic Cells | 300 µM (24h) | AEBSF (500 µM) | Suppressed DNA fragmentation by 63% | |

| N27 Dopaminergic Cells | 300 µM (24h) | Apocynin (300 µM) | Completely prevented DNA fragmentation |

| Rat Striatum | 5-20 mM | L-NAME (1 mM) | Attenuated hydroxyl radical formation | |

Key Experimental Protocols

Reproducing and building upon existing research requires standardized methodologies. Below are synthesized protocols for key experiments used to study MPP+-induced oxidative stress.

Protocol 1: In Vitro Induction and Measurement of ROS

This protocol describes a typical workflow for treating a neuronal cell line with MPP+ and measuring the subsequent generation of intracellular ROS using a fluorescent probe.

1. Cell Culture and Seeding:

-

Cell Line: Human neuroblastoma SH-SY5Y or rat dopaminergic N27 cells are commonly used.

-

Media: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

-

Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere and grow to a desired confluency (typically 70-80%).

2. MPP+ Treatment:

-

Prepare a stock solution of MPP+ iodide in sterile water or cell culture media.

-

Dilute the stock solution to the final desired concentrations (e.g., 300 µM, 500 µM, 1 mM).

-

Remove the old media from the cells and replace it with media containing the specified MPP+ concentration. Include an untreated control group.

-

Incubate the cells for the desired period (e.g., 3, 6, 18, or 24 hours) at 37°C in a 5% CO₂ incubator.

3. ROS Detection with Carboxy-H2-DCFDA:

-

Principle: Carboxy-H2-DCFDA is a cell-permeable probe that is deacetylated by intracellular esterases and then oxidized by ROS (primarily H₂O₂) to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Procedure:

-

Following MPP+ treatment, wash the cells with phosphate-buffered saline (PBS).

-

Prepare a working solution of Carboxy-H2-DCFDA (typically 2-10 µM) in PBS or serum-free media.

-

Incubate the cells with the probe solution for 25-30 minutes at 37°C, protected from light.

-

Wash the cells again with PBS to remove excess probe.

-

4. Quantification:

-

Flow Cytometry: For a quantitative population analysis, trypsinize the cells, resuspend them in PBS, and analyze them on a flow cytometer. Measure the fluorescence intensity of DCF in 10,000 live cells, gating out dead cells with a viability dye like Propidium Iodide.

-

Fluorescence Microscopy/Plate Reader: Alternatively, visualize and quantify fluorescence intensity using an epi-fluorescence microscope or a microplate reader.

Caption: A typical experimental workflow for measuring MPP+-induced ROS.

Protocol 2: Antioxidant Enzyme Activity Assays

-

Cell Lysate Preparation: After MPP+ treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins. Determine the total protein concentration using a BCA or Bradford assay for normalization.

-

SOD Activity: SOD activity can be measured using commercial kits that are often based on the inhibition of a colorimetric reaction by SOD present in the sample. The rate of inhibition is proportional to the SOD activity.

-

Catalase Activity: Catalase activity is typically measured by monitoring the decomposition of a known concentration of hydrogen peroxide (H₂O₂) over time. The decrease in H₂O₂ absorbance at 240 nm is proportional to the catalase activity in the sample.

-

GPX Activity: GPX activity is commonly determined using a coupled reaction system. GPX reduces H₂O₂ while oxidizing glutathione (GSH) to GSSG. The GSSG is then recycled back to GSH by glutathione reductase, a process that consumes NADPH. The rate of NADPH disappearance, measured as a decrease in absorbance at 340 nm, is proportional to the GPX activity.

Protocol 3: DNA Fragmentation (Apoptosis) ELISA

-

Principle: This method quantitatively measures the histone-associated DNA fragments (nucleosomes) generated during apoptosis.

-

Procedure:

-

Treat cells with MPP+ as described in Protocol 1.

-

Lyse the cells according to the manufacturer's instructions for a cell death detection ELISA kit.

-

The cell lysate is added to a microplate coated with anti-histone antibodies.

-

A second anti-DNA antibody conjugated to peroxidase is added, which binds to the DNA part of the captured nucleosomes.

-

After a washing step, a colorimetric substrate (e.g., ABTS) is added. The amount of color development is proportional to the amount of fragmented DNA in the sample and is quantified using a microplate reader.

-

References

- 1. Generation of reactive oxygen species in 1-methyl-4-phenylpyridinium (MPP+) treated dopaminergic neurons occurs as an NADPH oxidase-dependent two-wave cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4'I-MPP+ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRPM2 promotes neurotoxin MPP+/MPTP-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

The Insidious Dance: A Technical Guide to MPP+ Iodide's Assault on Mitochondrial Complex I

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-4-phenylpyridinium (MPP+), the neurotoxic metabolite of MPTP, serves as a potent tool in modeling Parkinson's disease by selectively targeting and incapacitating dopaminergic neurons.[1][2] At the heart of its toxicity lies the profound inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical engine of cellular energy production.[3][4] This disruption initiates a catastrophic cascade of events, including ATP depletion, excessive reactive oxygen species (ROS) production, and ultimately, apoptotic cell death.[5] This technical guide provides an in-depth exploration of the molecular interactions between MPP+ iodide and mitochondrial complex I, offering a comprehensive overview of the quantitative data, detailed experimental protocols, and the intricate signaling pathways involved in this toxicological paradigm.

Quantitative Impact of MPP+ on Mitochondrial Function

The inhibitory effect of MPP+ on mitochondrial complex I has been extensively quantified across various experimental models. These data provide a clear picture of its potency and the downstream consequences for cellular bioenergetics.

Table 1: Inhibition of Mitochondrial Complex I Activity by MPP+ and its Analogs

| Compound | Concentration | Percent Inhibition of Complex I | Cell/Tissue Model | Reference |

| MPP+ | 200 µM | 21% | Rat brain mitochondrial membrane fragments | |

| 4'I-MPP+ | 200 µM | 46% | Rat brain mitochondrial membrane fragments | |

| MPP+ | 100 µM | Not directly specified, but leads to significant ATP depletion | MN9D and HepG2 cells | |

| (PP-PP+ derivative) | 50 µM | 84% | Not specified | |

| (PP-PP+ derivative) | 50 µM | 65.6% | Not specified | |

| (PP-PP+ derivative) | 50 µM | 51.6% | Not specified | |

| MPP+ | 100 µM | 12.5% | Not specified | |

| (PP-PP+ derivative) | 50 µM | 10% | Not specified | |

| Rotenone (Positive Control) | 10 µM | ~90% | Rat brain mitochondrial membrane fragments | |

| Rotenone (Positive Control) | 10 µM | >85% | Not specified |

Table 2: Effects of MPP+ on Cellular Respiration

| Parameter | Treatment | Change | Cell Model | Reference |

| ROUTINE Respiration | 1 mM MPP+ for 24h | -70% | Differentiated SH-SY5Y cells | |

| OXPHOS Capacity | 1 mM MPP+ for 24h | -70% | Differentiated SH-SY5Y cells | |

| ETS Capacity | 1 mM MPP+ for 24h | -62.7% | Differentiated SH-SY5Y cells | |

| Coupling Efficiency (ROUTINE state) | 1 mM MPP+ for 24h | -62.9% | Differentiated SH-SY5Y cells | |

| Phosphorylation-related flux (ROUTINE) | 1 mM MPP+ for 24h | -71.9% | Differentiated SH-SY5Y cells | |

| Phosphorylation-related flux (OXPHOS) | 1 mM MPP+ for 24h | -18.3% | Differentiated SH-SY5Y cells |

Table 3: Cytotoxicity and ATP Depletion Induced by MPP+

| Compound | IC50 | Cell Model | Effect on ATP | Reference |

| MPP+ | ~125 µM | MN9D cells | Significant depletion at 100 µM | |

| 4'I-MPP+ | ~40 µM | MN9D cells | Significant depletion at 100 µM |

Experimental Protocols

Reproducible and rigorous experimental design is paramount in studying the effects of MPP+. The following are detailed methodologies for key assays.

Measurement of Mitochondrial Complex I Activity

This protocol is adapted from the procedure described by Birch-Machin and Turnbull.

Objective: To determine the specific activity of mitochondrial complex I (NADH:ubiquinone oxidoreductase).

Materials:

-

Isolated mitochondrial membrane fragments (50 µg protein)

-

Assay solution: 25 mM K₃PO₄, 5 mM MgCl₂, 2 mM KCN, 2.5 mg/mL bovine serum albumin, pH 7.2

-

NADH (130 µM final concentration)

-

Antimycin A (2 µg/mL)

-

Rotenone (10 µM, for positive control)

-

This compound or other test compounds

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Pre-incubate the mitochondrial membranes (50 µg protein) in 1.0 mL of the assay solution for 2 minutes at 37°C. The assay solution should contain Antimycin A to block complex III and KCN to block complex IV, ensuring that the measured NADH oxidation is primarily due to complex I activity.

-

To determine the rotenone-insensitive rate, add rotenone to a control sample.

-

For experimental samples, add this compound or other inhibitors at the desired concentrations.

-

Initiate the reaction by adding NADH to a final concentration of 130 µM.

-

Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

The specific complex I activity is calculated as the rotenone-sensitive rate of NADH oxidation.

High-Resolution Respirometry of Intact Cells

This protocol provides a framework for assessing mitochondrial respiration in living cells treated with MPP+, based on methodologies used in recent studies.

Objective: To measure oxygen consumption rates (OCR) associated with different respiratory states in intact cells.

Materials:

-

Cultured cells (e.g., differentiated SH-SY5Y neuroblastoma cells)

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

-

Mitochondrial respiration buffer (e.g., MiR05)

-

Digitonin (for plasma membrane permeabilization)

-

Substrates and inhibitors: Pyruvate, Malate, Glutamate, ADP, Succinate, Oligomycin, FCCP, Rotenone, Antimycin A

Procedure:

-

Harvest and resuspend cells in the mitochondrial respiration buffer.

-

Add the cell suspension to the respirometer chambers and allow the signal to stabilize to measure the basal ROUTINE respiration.

-

Permeabilize the cells with a titrated amount of digitonin to allow for the entry of substrates.

-

To measure OXPHOS capacity supported by complex I, add pyruvate, malate, glutamate, and ADP.

-

To assess the contribution of complex II, subsequently add succinate.

-

To determine the LEAK respiration (oxygen consumption not coupled to ATP synthesis), add oligomycin to inhibit ATP synthase.

-

To measure the maximum capacity of the electron transport system (ETS), titrate FCCP, an uncoupler.

-

Finally, inhibit complex I with rotenone and complex III with antimycin A to determine the residual oxygen consumption (ROX).

-

All OCR values are corrected for ROX.

Measurement of Intracellular ATP Levels

This protocol outlines a method for quantifying changes in cellular ATP content following exposure to MPP+.

Objective: To determine the effect of MPP+ on intracellular ATP concentrations.

Materials:

-

Cultured cells in 12-well plates

-

This compound

-

Krebs-Ringer-HEPES (KRH) buffer

-

Lysis buffer (0.1 M Tris, 1% Triton X-100, pH 7.5)

-

Fluorometric ATP assay kit

-

Protein quantification assay (e.g., BCA)

Procedure:

-

Treat cells grown in 12-well plates with the desired concentration of MPP+ in KRH buffer for the specified duration (e.g., 100 µM for 6 hours at 37°C).

-

After treatment, wash the cells with ice-cold KRH buffer.

-

Suspend the cells in 1 mL of ice-cold KRH buffer and take an aliquot for protein quantification.

-

Centrifuge the remaining cell suspension at 3,500 x g for 3 minutes at 4°C.

-

Lyse the cell pellet with 1 mL of lysis buffer for 2 minutes.

-

Centrifuge the lysate at 3,500 x g for 3 minutes to remove cell debris.

-

Measure the ATP content in the supernatant using a fluorometric ATP assay kit according to the manufacturer's instructions.

-

Normalize the ATP levels to the protein content of each sample.

Signaling Pathways and Mechanisms of Toxicity

The neurotoxicity of MPP+ is a multi-step process that begins with its selective uptake into dopaminergic neurons and culminates in cell death. The following diagrams illustrate the key pathways and experimental workflows.

MPP+ Induced Neurotoxicity Pathway

Caption: The pathway of MPP+ from its precursor MPTP to the induction of apoptosis in dopaminergic neurons.

Experimental Workflow for Assessing MPP+ Effects

Caption: A generalized workflow for investigating the cellular effects of this compound.

Logical Relationship of MPP+ Induced Mitochondrial Dysfunction

Caption: The causal chain of events from MPP+ mitochondrial entry to neuronal demise.

Conclusion

This compound remains an indispensable tool for elucidating the mechanisms of mitochondrial dysfunction in neurodegenerative diseases. Its specific inhibition of complex I provides a focused lens through which to study the intricate interplay between cellular energy metabolism, oxidative stress, and programmed cell death. The quantitative data and detailed protocols presented herein offer a robust framework for researchers and drug development professionals to further investigate the toxic effects of MPP+ and to screen for novel therapeutic agents capable of mitigating its devastating impact on dopaminergic neurons. A thorough understanding of these fundamental processes is critical for the development of effective strategies to combat Parkinson's disease and related disorders.

References

Section 1: The Molecular Pathway of MPP+ Neurotoxicity

An In-depth Technical Guide to MPP+ Iodide and Alpha-Synuclein Aggregation Pathology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms by which 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of the neurotoxin MPTP, induces cellular pathology that leads to the aggregation of alpha-synuclein (α-synuclein), a key event in Parkinson's Disease (PD). This document details the molecular pathways, summarizes key quantitative data from cellular and animal models, and provides outlines of essential experimental protocols.

MPP+ is the toxic bioactivation product of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[1] MPTP, being lipid-soluble, can readily cross the blood-brain barrier.[2] Within the brain, primarily in astrocytes, MPTP is metabolized by monoamine oxidase B (MAO-B) into its toxic form, MPP+.[2] This charged molecule is then selectively taken up by dopaminergic neurons through the dopamine transporter (DAT).[3][4] Once inside the neuron, MPP+ is concentrated in the mitochondria due to the organelle's negative membrane potential. This accumulation is the critical first step in its neurotoxic cascade.

References

- 1. Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+), the toxic bioactivation product of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MPP+ - Wikipedia [en.wikipedia.org]

- 3. The effect of α-synuclein knockdown on MPP+ toxicity in models of human neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Changes in Neuronal Dopamine Homeostasis following 1-Methyl-4-phenylpyridinium (MPP+) Exposure - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Molecular Markers of MPP+ Iodide Neurotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction: The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), serves as a critical tool in modeling Parkinson's disease (PD).[1][2] MPP+ selectively destroys dopaminergic neurons in the substantia nigra, replicating key pathological features of PD.[3][4][5] Its mechanism of action involves uptake by the dopamine transporter (DAT), followed by accumulation in mitochondria where it inhibits Complex I of the electron transport chain. This initial insult triggers a cascade of early molecular events, including mitochondrial dysfunction, oxidative stress, and the activation of apoptotic pathways. Understanding these early markers is paramount for developing neuroprotective strategies and screening therapeutic compounds. This guide provides a comprehensive overview of these markers, detailed experimental protocols, and a summary of quantitative data from key studies.

Core Mechanisms of MPP+ Neurotoxicity

The toxicity of MPP+ is a multi-step process that begins with its selective uptake into dopaminergic neurons and culminates in cell death.

-

Selective Uptake: As a charged molecule, MPP+ cannot readily cross the blood-brain barrier or cellular membranes. Its precursor, MPTP, is lipid-soluble and easily enters the brain, where it is converted to MPP+ by monoamine oxidase B (MAO-B) in glial cells. MPP+ is then selectively taken up into dopaminergic neurons by the dopamine transporter (DAT). This selective uptake is the primary reason for its specific toxicity to this neuronal population.

-

Mitochondrial Accumulation and Complex I Inhibition: Once inside the neuron, MPP+ is actively concentrated in the mitochondria. At high intramitochondrial concentrations, it directly inhibits Complex I (NADH dehydrogenase) of the electron transport chain.

-

Consequences of Complex I Inhibition:

-

ATP Depletion: Inhibition of the electron transport chain severely impairs oxidative phosphorylation, leading to a drastic reduction in ATP production.

-

Reactive Oxygen Species (ROS) Production: The blockage at Complex I causes electrons to leak from the transport chain, leading to the formation of superoxide radicals and other reactive oxygen species (ROS), resulting in significant oxidative stress.

-

These initial events trigger downstream signaling cascades that lead to cellular damage and apoptosis.

Early Molecular Markers

The neurotoxic effects of MPP+ can be detected through a variety of early molecular markers associated with mitochondrial health, oxidative stress, and apoptosis.

Mitochondrial Dysfunction Markers

The primary toxic effect of MPP+ is centered on the mitochondria.

-

Decreased Mitochondrial Membrane Potential (ΔΨm): The disruption of the electron transport chain leads to a collapse of the mitochondrial membrane potential, an early indicator of apoptosis.

-

Reduced ATP Levels: Direct inhibition of oxidative phosphorylation results in a quantifiable depletion of intracellular ATP.

-

Inhibition of Complex I Activity: The activity of Complex I (NADH-ubiquinone oxidoreductase) is significantly reduced in the presence of MPP+. Interestingly, MPP+ does not appear to affect Complex II activity.

-

Altered Mitochondrial Protein Expression: Proteomic studies have identified changes in the expression of numerous mitochondrial proteins in response to MPP+, including those involved in ATP production and the mitochondrial stress response. Heat shock protein 60 (HSP60) has been identified as a central hub in the protein-protein interaction network affected by MPP+.

Oxidative Stress Markers

The overproduction of ROS triggers a state of oxidative stress, damaging cellular components.

-

Increased ROS Production: MPP+ exposure leads to a measurable increase in ROS, including superoxide anions and hydrogen peroxide.

-

Lipid Peroxidation: Increased ROS can cause damage to lipids, which can be measured by the levels of products like malondialdehyde (MDA).

-

Changes in Antioxidant Systems: Cells respond to oxidative stress by altering their antioxidant defenses. For example, MPP+ has been shown to cause a decrease in the activity of superoxide dismutase (SOD).

Apoptotic Pathway Markers

Mitochondrial damage and oxidative stress converge on apoptotic pathways, leading to programmed cell death.

-

Activation of Caspases: MPP+ induces the activation of a cascade of caspases. While the canonical caspase-9 and caspase-3 pathway is involved, studies also point to the activation of alternative pathways involving caspase-2 and caspase-8 upstream of caspase-6 and -7.

-

Release of Cytochrome c: The opening of the mitochondrial permeability transition pore (mPTP) leads to the release of cytochrome c from the mitochondria into the cytosol, a key step in initiating apoptosis.

-

Alteration of Bcl-2 Family Proteins: The ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) is a critical determinant of cell fate. MPP+ exposure typically increases the Bax/Bcl-2 ratio, favoring apoptosis.

-

DNA Fragmentation: A late-stage marker of apoptosis, DNA fragmentation can be detected in cells undergoing MPP+-induced death.

Transcriptomic and Proteomic Markers

Unbiased, high-throughput methods have revealed broader cellular responses to MPP+ toxicity.

-

Transcriptome Changes: Microarray and deep sequencing analyses have shown that MPP+ treatment alters the expression of hundreds of genes even before cell death is apparent. These genes are often associated with dopamine signaling, mitochondrial dysfunction, protein degradation, calcium signaling, and the oxidative stress response.

-

Proteomic Changes: Quantitative proteomic studies using techniques like SILAC have identified dozens of differentially expressed proteins in response to MPP+. A meta-analysis of proteomic investigations highlighted effects on ATP production, the mitochondrial unfolded protein response, apoptosis, autophagy, and synapse functionality.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on MPP+ neurotoxicity.

Table 1: In Vitro Models and MPP+ Treatment Efficacy

| Cell Line/Model | MPP+ Concentration | Incubation Time | Key Effect(s) | Reference(s) |

|---|---|---|---|---|

| SH-SY5Y | 0.2 - 1.0 mM | 24 h | Dose-dependent reduction in cell viability. | |

| SH-SY5Y | 1.233 mM | 48 h | IC50 value for cell viability. | |

| SH-SY5Y (differentiated) | 1.0 mM | 24 h | ~11% decrease in cell viability; ~70% drop in oxygen consumption. | |

| MN9D | ~125 µM | 16 h | IC50 value for cell viability. | |

| Primary Mesencephalic Neurons | 20 µM | 48 h | ~50% reduction in cell viability (MTT); ~100% increase in LDH release. | |

| Rat Striatum (in vivo) | 40 nM (intrastriatal) | - | Decreased mitochondrial oxidation-reduction activity and membrane potential. |

| Rat Substantia Nigra (in vivo) | 10 µg (injection) | 7 days | ~50-60% decrease in dopamine and its metabolites. | |

Table 2: Changes in Key Molecular Markers Following MPP+ Exposure

| Marker Category | Specific Marker | Model System | Change Observed | Reference(s) |

|---|---|---|---|---|

| Mitochondrial Function | Oxygen Consumption (Routine) | Differentiated SH-SY5Y | ↓ 70% | |

| Intracellular ATP | MN9D Cells | Significant depletion at 100 µM MPP+. | ||

| DAT Expression (Bmax) | Rat Striatal Membranes | ↓ 54% | ||

| Oxidative Stress | Malondialdehyde (MDA) | SH-SY5Y | ↑ Increased levels | |

| Superoxide Dismutase (SOD) | SH-SY5Y | ↓ Decreased activity | ||

| Apoptosis | Bax/Bcl-2 Ratio | SH-SY5Y | ↑ Increased ratio | |

| Caspase-3 Activity | SH-SY5Y | ↑ Increased activity |

| | LDH Release | Primary VM Neurons | ↑ ~100% increase | |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments.

Protocol 1: In Vitro MPP+ Neurotoxicity Assay in SH-SY5Y Cells

This protocol describes a general workflow for inducing and assessing MPP+ toxicity in the widely used SH-SY5Y human neuroblastoma cell line.

-

Cell Culture and Differentiation:

-

Culture SH-SY5Y cells in a standard medium (e.g., DMEM/F12) supplemented with 10% FBS and antibiotics.

-

To induce a more mature, dopaminergic phenotype, differentiate the cells by treating with Retinoic Acid (RA), typically 10 µM, in a low-serum medium for 5-9 days. This increases the expression of markers like Tyrosine Hydroxylase (TH).

-

-

MPP+ Treatment:

-

Prepare a stock solution of MPP+ iodide in sterile water or PBS.

-

On the day of the experiment, dilute the stock solution in the cell culture medium to achieve final concentrations. A dose-response curve is recommended (e.g., 0.1 mM to 2 mM).

-

Remove the existing medium from the differentiated cells and replace it with the MPP+-containing medium. Include a vehicle-only control group.

-

Incubate the cells for a specified period, typically 24 to 48 hours.

-

-

Assessment of Neurotoxicity/Molecular Markers:

-

Cell Viability (MTT Assay): Add MTT reagent to the cells and incubate for 2-4 hours. Solubilize the resulting formazan crystals with DMSO or another suitable solvent and measure the absorbance (typically at 570 nm). Cell viability is proportional to the absorbance.

-

Apoptosis (Flow Cytometry): Stain cells with Annexin V (to detect early apoptosis) and Propidium Iodide (PI) (to detect late apoptotic/necrotic cells). Analyze the cell populations using a flow cytometer.

-

Mitochondrial Membrane Potential (JC-1 Assay): Incubate cells with the JC-1 probe. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers that fluoresce green. The ratio of red to green fluorescence is measured using flow cytometry or a fluorescence plate reader.

-

Western Blot Analysis: Lyse the cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against target markers (e.g., cleaved Caspase-3, Bax, Bcl-2, TH, Cytochrome c).

-

Protocol 2: Measurement of Mitochondrial Complex I Activity

This protocol is adapted from methods used to assess the direct impact of MPP+ on the mitochondrial respiratory chain.

-

Isolation of Mitochondria:

-

Isolate mitochondria from cell cultures or brain tissue homogenates using differential centrifugation. All steps should be performed at 4°C.

-

The final mitochondrial pellet is typically resuspended in a suitable mitochondrial assay buffer.

-

-

Complex I Activity Assay:

-

The assay measures the ubiquinone-dependent oxidation of NADH. The decrease in absorbance at 340 nm due to NADH oxidation is monitored over time.

-

Add the mitochondrial sample to a cuvette containing assay buffer with NADH.

-

Initiate the reaction by adding the electron acceptor, such as ubiquinone-1 or decylubiquinone.

-

To measure Complex I-specific activity, perform a parallel reaction in the presence of a specific Complex I inhibitor like rotenone. The rotenone-sensitive rate represents the true Complex I activity.

-

To test the effect of MPP+, the toxin can be pre-incubated with the isolated mitochondria before initiating the reaction.

-

This compound remains an invaluable tool for dissecting the molecular pathways underlying dopaminergic neurodegeneration. The early molecular markers—rooted in mitochondrial dysfunction, oxidative stress, and apoptosis—provide a robust framework for assessing neurotoxicity and evaluating the efficacy of potential neuroprotective agents. A thorough understanding of these markers, combined with standardized and detailed experimental protocols, is essential for advancing research in Parkinson's disease and related neurodegenerative disorders. The continued use of transcriptomic and proteomic approaches will further refine our understanding of the complex cellular response to mitochondrial toxins and uncover novel targets for therapeutic intervention.

References

- 1. benchchem.com [benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Model of MPP+ induced neurotoxicity in rat dopaminergic neurons - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

The Serendipitous Discovery and Scientific Unraveling of MPP+ Iodide's Neurotoxic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its active metabolite, 1-methyl-4-phenylpyridinium (MPP+), represents a watershed moment in neuroscience, providing an invaluable tool for Parkinson's disease research. This technical guide delves into the historical discovery of MPP+ iodide's neurotoxic effects, detailing the key experiments that elucidated its mechanism of action. It provides a compilation of quantitative data from seminal studies, comprehensive experimental protocols for replicating key findings, and visual diagrams of the critical pathways and workflows involved. This document serves as an in-depth resource for researchers seeking to understand and utilize the MPP+ model of neurodegeneration.

A Historical Perspective: From Illicit Drug Contaminant to a Revolutionary Research Tool

The story of MPP+ begins not in a pristine laboratory, but on the streets of Northern California in the early 1980s. Dr. J. William Langston, a neurologist at the Santa Clara Valley Medical Center, was confronted with a medical mystery: a group of young intravenous drug users were presenting with severe, irreversible symptoms of advanced Parkinson's disease.[1][2] The common link was their use of a new synthetic heroin.